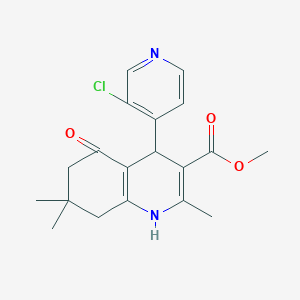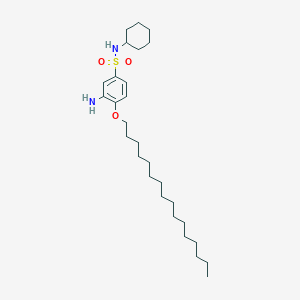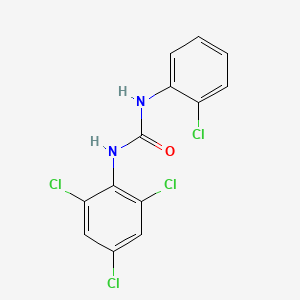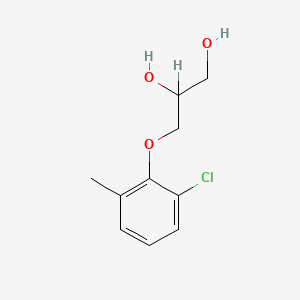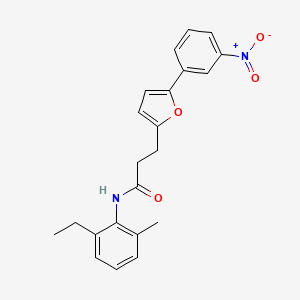![molecular formula C10H14O3 B11952391 Ethyl 6-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B11952391.png)
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate is a chemical compound with the molecular formula C10H14O3 and a molecular weight of 182.221 g/mol . It is part of a collection of rare and unique chemicals used primarily in early discovery research . This compound is characterized by its spirocyclic structure, which includes a seven-membered ring fused to a five-membered ring, with an ethyl ester and a ketone functional group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-oxospiro[2.4]heptane-5-carboxylate typically involves the reaction of a suitable precursor with ethyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the ester bond . The reaction mixture is then purified using standard techniques such as column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of 6-oxospiro[2.4]heptane-5-carboxylic acid.
Reduction: Formation of ethyl 6-hydroxyspiro[2.4]heptane-5-carboxylate.
Substitution: Formation of various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Mecanismo De Acción
The mechanism of action of ethyl 6-oxospiro[2.4]heptane-5-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparación Con Compuestos Similares
Ethyl 6-oxospiro[2.4]heptane-5-carboxylate can be compared with other spirocyclic compounds, such as:
Ethyl 6-oxospiro[2.5]octane-5-carboxylate: Similar structure but with an eight-membered ring.
Methyl 2-oxobicyclo[2.2.1]heptane-1-carboxylate: Contains a bicyclic structure instead of a spirocyclic one.
Methyl 7-oxospiro[5.6]dodecane-8-carboxylate: Larger spirocyclic compound with a twelve-membered ring.
This compound is unique due to its specific ring size and functional groups, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H14O3 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
ethyl 6-oxospiro[2.4]heptane-5-carboxylate |
InChI |
InChI=1S/C10H14O3/c1-2-13-9(12)7-5-10(3-4-10)6-8(7)11/h7H,2-6H2,1H3 |
Clave InChI |
BRBZXNIHZZHZMW-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1CC2(CC2)CC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



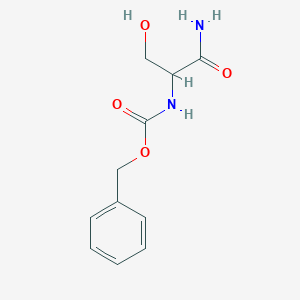

![(4-Bromophenyl)(7-methylimidazo[1,2-a]pyridin-3-yl)methanone](/img/structure/B11952331.png)



